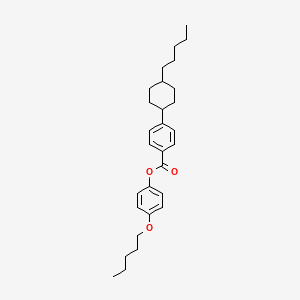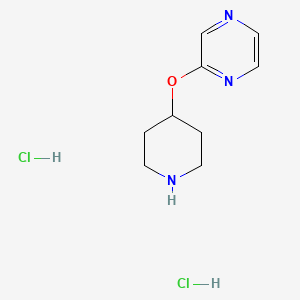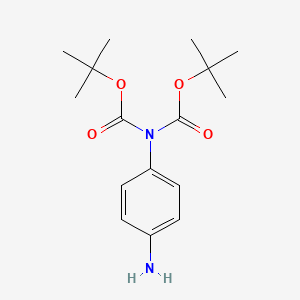
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine
Descripción general
Descripción
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (DTB-BDA) is an organic aromatic compound that is used in a variety of scientific applications. It is a colorless and odourless solid, and is soluble in most organic solvents. DTB-BDA has a wide range of applications in the fields of biochemistry, organic chemistry, and materials science. It is used in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, DTB-BDA has been used as a catalyst for a variety of reactions and as a reagent for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Synthesis of Boc-Derivatives of Amino Acids
The compound is utilized in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids. This process is crucial for protecting the amino groups during peptide synthesis, allowing for selective reactions to occur without interference from unprotected groups .
Development of Amino Acid Ionic Liquids
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine: is used in the creation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have applications in dipeptide synthesis and are valuable due to their ability to act as both reactants and reaction media in organic synthesis .
Guanylation of Aryl Amines
This compound serves as a reagent in the guanylation of aryl amines. Guanylation is an important step in the modification of molecules, which can lead to the development of pharmaceuticals and other biologically active compounds .
Gene Therapy Research
In gene therapy research, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is used to prepare non-cytotoxic polyester dendrimers. These dendrimers are functionalized with amino acids like L-arginine to bind DNA or RNA, facilitating cell transfection for gene therapy purposes .
Synthesis of Pharmaceutical Intermediates
The compound is employed in the synthesis of various pharmaceutical intermediates. For example, it’s used in the preparation of specific esters and acetal derivatives that are key intermediates in the development of new drugs .
Propiedades
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHHUDUEAJVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592150 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | |
CAS RN |
883554-90-3 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)
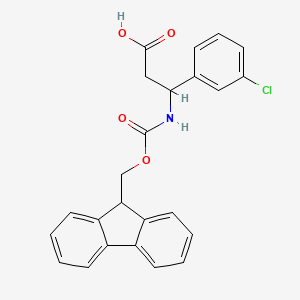



![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
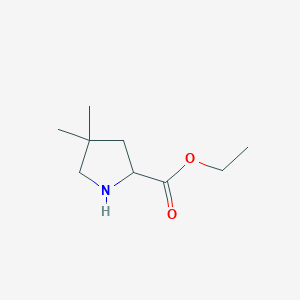
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
